Chemical properties of 1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine
Chemical properties of 1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine
[1][2][3]
Executive Summary
1-(3,4-Dichlorobenzyl)-1H-pyrazol-3-amine (CAS: 895929-56-3 ) is a specialized heterocyclic building block widely utilized in medicinal chemistry, particularly in the discovery of kinase inhibitors and GPCR ligands.[1][2] Structurally, it consists of a 3-aminopyrazole core N1-substituted with a lipophilic 3,4-dichlorobenzyl moiety. This specific substitution pattern confers a balance of hydrogen-bonding capability (via the aminopyrazole "head") and hydrophobic interaction potential (via the dichlorobenzyl "tail"), making it an ideal scaffold for fragment-based drug design (FBDD).[2]
This guide details the physicochemical properties, validated synthetic routes, and chemical reactivity profile of this compound, providing a roadmap for its application in pharmaceutical research.
Physicochemical Profile
The following data summarizes the core properties of 1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine. Researchers should use these values for stoichiometry calculations and ADME predictions.
| Property | Value / Description |
| CAS Number | 895929-56-3 |
| IUPAC Name | 1-[(3,4-dichlorophenyl)methyl]pyrazol-3-amine |
| Molecular Formula | C₁₀H₉Cl₂N₃ |
| Molecular Weight | 242.10 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Low in water; Soluble in DMSO, Methanol, DCM, DMF |
| LogP (Predicted) | ~2.8 – 3.2 (High lipophilicity due to dichlorobenzyl group) |
| H-Bond Donors | 1 (Exocyclic –NH₂) |
| H-Bond Acceptors | 2 (Pyrazole N2, Exocyclic N) |
| pKa (Conjugate Acid) | ~3.5 (Amine), ~2.5 (Pyrazole N2) |
Synthetic Pathways[2][8][14]
The synthesis of N1-substituted 3-aminopyrazoles requires careful control of regiochemistry to avoid the formation of the isomeric 5-amine (or 3-amino-2-substituted) product.[2] Two primary routes are established:
Route A: Regioselective Cyclization (Recommended)
This method is preferred for scale-up as it unequivocally establishes the N1-substitution pattern by constructing the pyrazole ring onto the hydrazine.[2]
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Precursor Preparation: Reaction of 3,4-dichlorobenzyl chloride with hydrazine hydrate to yield 3,4-dichlorobenzylhydrazine .
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Cyclization: Condensation of the hydrazine with 3-ethoxyacrylonitrile (or 3-methoxyacrylonitrile) in refluxing ethanol or methanol.[2]
Route B: Direct Alkylation (Lab Scale)
Alkylation of commercially available 3-aminopyrazole (or 3-nitropyrazole followed by reduction) with 3,4-dichlorobenzyl chloride.[2]
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Challenge: This reaction typically yields a mixture of N1-alkylated (desired 3-amine) and N2-alkylated (5-amine isomer) products due to tautomerism.[2]
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Purification: Requires silica gel chromatography to separate the isomers. The N1-isomer is generally less polar.
Visualization: Synthesis Workflow
Figure 1: The regioselective synthesis pathway via hydrazine condensation ensures high purity of the N1-isomer.[2]
Chemical Reactivity & Functionalization[2][7][14][15]
The chemical utility of 1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine lies in its three distinct reactive centers: the exocyclic amine, the C4 carbon, and the pyrazole N2.[2]
Exocyclic Amine (–NH₂)
The primary amine at position 3 is moderately nucleophilic.[2] It is the primary handle for coupling to other pharmacophores.
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Acylation: Reacts with acid chlorides or carboxylic acids (using coupling agents like HATU/EDC) to form amides .[2] This is the standard method for generating kinase inhibitor libraries.
-
Urea Formation: Reacts with isocyanates to form ureas , a common motif for binding to the Asp-Phe-Gly (DFG) motif in kinases.[2]
-
Reductive Amination: Reacts with aldehydes/ketones to form secondary amines.
C4-Position (Electrophilic Substitution)
The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic aromatic substitution (EAS).[2]
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Halogenation: Treatment with NBS or NIS introduces a bromine or iodine atom at C4.
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Utility: The resulting 4-halo derivative is a substrate for Suzuki-Miyaura or Sonogashira cross-coupling, allowing the introduction of aryl or alkynyl groups to expand the molecule into new chemical space.[2]
-
-
Formylation: Vilsmeier-Haack reaction introduces an aldehyde at C4.
Dichlorobenzyl Moiety
This group is chemically inert under standard synthetic conditions but serves as a critical hydrophobic anchor .
-
Metabolic Stability: The 3,4-dichloro substitution blocks metabolic oxidation at the phenyl ring (preventing hydroxylation) and reduces the electron density of the benzylic position, slowing dealkylation by cytochrome P450 enzymes.[2]
Visualization: Reactivity Map
Figure 2: Functionalization vectors.[2] The amine is the primary diversity point, while C4 allows scaffold extension.[2]
Medicinal Chemistry Applications
Kinase Inhibition
This scaffold is a "privileged structure" for ATP-competitive kinase inhibitors.
-
Binding Mode: The aminopyrazole motif functions as a donor-acceptor system. The exocyclic NH (donor) and the pyrazole N2 (acceptor) often form a bidentate hydrogen bond network with the "hinge region" of the kinase ATP pocket.[2]
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Role of Benzyl Group: The 3,4-dichlorobenzyl group is positioned to occupy the hydrophobic "back pocket" or "gatekeeper" region, providing potency and selectivity. The chlorine atoms fill lipophilic sub-pockets and can engage in halogen bonding.
Biological Targets[7][16]
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p38 MAPK: Inhibitors containing this core have shown efficacy in anti-inflammatory pathways.
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Btk (Bruton's Tyrosine Kinase): Analogs of this scaffold are explored for B-cell malignancies.[2]
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CDKs (Cyclin-Dependent Kinases): Used in oncology for cell cycle regulation.[2]
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[2]
-
Handling: Use standard PPE (gloves, goggles, lab coat).[2] Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place (2-8°C recommended for long-term stability). Keep away from strong oxidizing agents.
References
-
BocSci. (n.d.).[2] 1-(3,4-Dichlorobenzyl)-1H-pyrazol-3-amine (CAS 895929-56-3).[1][2][] Retrieved from [2]
-
BLD Pharm. (n.d.).[2][6] Product Analysis: 1-(3,4-Dichlorobenzyl)-1H-pyrazol-3-amine. Retrieved from [2]
-
Foks, H. et al. (2005). Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives. Farmaco, 60(6-7), 513-517.[2] (Describes analogous hydrazine cyclization methods).
-
Organic Chemistry Portal. (2024).[2] Synthesis of Pyrazoles. (General review of pyrazole synthesis methodologies).
-
PubChem. (2025).[2][7] 1-Benzyl-1H-pyrazol-3-amine (Scaffold Analog Data).
Sources
- 1. (Pyrazoles) | BLDpharm [bldpharm.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. 胺;氨基 [huatengsci.com]
- 4. mdpi.com [mdpi.com]
- 6. 34045-29-9|1H-Pyrazol-3-amine hydrochloride|BLD Pharm [bldpharm.com]
- 7. 1-benzyl-1H-pyrazol-3-amine | C10H11N3 | CID 1508616 - PubChem [pubchem.ncbi.nlm.nih.gov]
